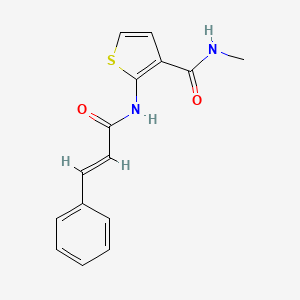

2-cinnamamido-N-methylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

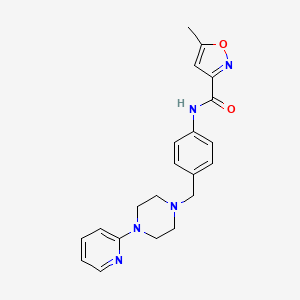

“2-cinnamamido-N-methylthiophene-3-carboxamide” is a compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms. The “cinnamamido” part suggests the presence of a cinnamoyl group, which is derived from cinnamic acid, a compound found in cinnamon .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, an amide bond (connecting the thiophene ring and the cinnamoyl group), and a methyl group attached to the nitrogen atom of the amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiophene ring might impart aromaticity, while the amide bond could allow for hydrogen bonding .Wissenschaftliche Forschungsanwendungen

Radiosensitizers and Cytotoxins : Nitrothiophene-5-carboxamides with N-(omega-aminoalkyl) side chains, including compounds related to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been investigated for their potential as radiosensitizers and selective cytotoxins. These compounds were evaluated for their ability to sensitize hypoxic mammalian cells to radiation and their selective cytotoxicity in bioreductive conditions (Threadgill et al., 1991).

Anticancer Properties : Cinnamic acid derivatives, including those structurally similar to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been synthesized and evaluated for their anticancer activities. The study explored quantitative structure-activity relationships (QSAR) to correlate chemical structures with biological activity, revealing some derivatives with significant inhibitory activity against P388 leukemia cells (Ernawati et al., 2014).

Antimicrobial and Antifungal Activity : Compounds similar to 2-cinnamamido-N-methylthiophene-3-carboxamide, specifically thiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones, have been synthesized and tested for their antimicrobial and antifungal properties. These compounds displayed moderate antifungal activity against certain strains, although no anti-HIV activity was observed (Savini et al., 2004).

Fungicidal Activity : Thiophene carboxamide fungicides, related to 2-cinnamamido-N-methylthiophene-3-carboxamide, have been studied for their structure-activity relationships with the succinate dehydrogenase complex in various strains of Aspergillus nidulans. These studies provide insights into the development of fungicides and understanding the mechanisms of fungicidal resistance (White & Georgopoulos, 1980).

Green Solvent Processing : Research on poly(3-alkylamidethiophenes) similar to 2-cinnamamido-N-methylthiophene-3-carboxamide has revealed their potential for processing using green, sustainable solvents like ethanol and 1-butanol. These findings have implications for the sustainable production of organic electroactive materials (Ye et al., 2019).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-16-14(19)12-9-10-20-15(12)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,19)(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLQWMGNYCWOLP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cinnamamido-N-methylthiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Isopropyl-4-nitro-1H-pyrazol-3-yl)oxy]methylpyridine](/img/structure/B2463903.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2463906.png)

![(E)-N-carbamoyl-2-cyano-3-[5-(3,4-dichlorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2463907.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463908.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)

![2-Cyclopentylsulfanyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide](/img/structure/B2463917.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)